molecular formula C25H25Cl2N3O B4077328 N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide

Cat. No. B4077328
M. Wt: 454.4 g/mol
InChI Key: VBONSAPGYRDEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide is a chemical compound that belongs to the class of phenylacetamide derivatives. It is commonly known by the name 'TAK-659' and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide works by selectively inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of cancer cells and the activation of immune cells in autoimmune and inflammatory diseases. By inhibiting BTK activity, this compound blocks the signaling pathway, leading to the suppression of cancer cell growth and the modulation of immune cell activation.
Biochemical and Physiological Effects:
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of cancer cell growth and the modulation of immune cell activation. In preclinical studies, it has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide in lab experiments include its potent inhibitory effect on BTK activity, its favorable pharmacokinetic profile, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its high cost and limited availability, as well as the need for further studies to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the research on N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide. One potential direction is to further investigate its therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its pharmacokinetic properties.

Scientific Research Applications

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to have a potent inhibitory effect on B-cell receptor signaling, which is essential for the survival and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus, where BTK plays a crucial role in the activation of immune cells. Additionally, it has shown promising results in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N3O/c26-21-7-5-19(6-8-21)17-25(31)28-22-9-11-23(12-10-22)30-15-13-29(14-16-30)18-20-3-1-2-4-24(20)27/h1-12H,13-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBONSAPGYRDEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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